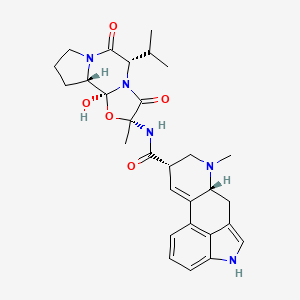

Ergovalinine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

3263-56-7 |

|---|---|

分子式 |

C29H35N5O5 |

分子量 |

533.6 g/mol |

IUPAC名 |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1 |

InChIキー |

BGHDUTQZGWOQIA-KPUJGURZSA-N |

異性体SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

正規SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ergovalinine Biosynthesis Pathway in Epichloë coenophiala

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichloë coenophiala is a symbiotic endophytic fungus that colonizes tall fescue (Lolium arundinaceum), a common cool-season grass. This symbiotic relationship is mutualistic, with the fungus providing the host plant with protection against herbivores and various environmental stresses. This protection is mediated by the production of several classes of bioactive alkaloids, most notably the ergot alkaloids, of which ergovaline is the principal and most toxic to grazing livestock.[1][2] The production of ergovaline is a significant concern in agriculture due to "fescue toxicosis," a condition that causes substantial economic losses in the livestock industry.[1] Understanding the biosynthesis of ergovaline is therefore of critical importance for developing strategies to mitigate its production in forage grasses and for exploring the potential of its biosynthetic enzymes in biotechnological applications.

This technical guide provides a comprehensive overview of the ergovalinine biosynthesis pathway in Epichloë coenophiala, detailing the genetic and enzymatic machinery, pathway intermediates, and relevant experimental methodologies.

The Ergovaline Biosynthesis Pathway: A Genetic and Enzymatic Overview

The biosynthesis of ergovaline in Epichloë coenophiala is a complex process orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster.[3][4] This fungus, being a triploid hybrid, possesses two homeologous copies of the EAS gene cluster, designated EAS1 and EAS2.[4] The pathway can be broadly divided into three key stages: the formation of the ergoline ring scaffold, the synthesis of lysergic acid, and the assembly of the tripeptide side chain.

Key Genes and Enzymes in the Ergovaline Biosynthesis Pathway

The EAS gene cluster in Epichloë coenophiala contains a suite of genes encoding the enzymes responsible for the stepwise synthesis of ergovaline. The core set of genes and their corresponding enzymes are summarized below:

| Gene | Enzyme | Function in Ergovaline Biosynthesis |

| dmaW | Dimethylallyl-tryptophan synthase | Catalyzes the first committed step: the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyl-tryptophan (DMAT).[5] |

| easF | N-methyltransferase | N-methylation of DMAT. |

| easE | Catalase | Involved in the formation of the C-ring of the ergoline scaffold. |

| easC | Chanoclavine-I synthase | Catalyzes the conversion of N-methyl-DMAT to chanoclavine-I. |

| easD | Chanoclavine-I dehydrogenase | Oxidation of chanoclavine-I to chanoclavine-I aldehyde. |

| easA | Agroclavine synthase | Conversion of chanoclavine-I aldehyde to agroclavine. |

| cloA | Cytochrome P450 monooxygenase | Catalyzes the multi-step oxidation of agroclavine to lysergic acid. |

| lpsB | Lysergyl peptide synthetase 2 (LPS2) | A non-ribosomal peptide synthetase (NRPS) that activates lysergic acid. |

| lpsA | Lysergyl peptide synthetase 1 (LPS1) | A large, multi-module NRPS that sequentially adds and modifies the amino acids L-alanine, L-valine, and L-proline to the activated lysergic acid, ultimately forming the ergopeptine ring structure of ergovaline.[5] |

Pathway Intermediates

The biosynthesis of ergovaline proceeds through a series of stable intermediates. The major intermediates in the pathway are:

-

Dimethylallyl-tryptophan (DMAT): The product of the first committed step.

-

Chanoclavine-I: The first tricyclic ergoline intermediate.

-

Agroclavine: A tetracyclic ergoline intermediate.

-

Lysergic acid: The ergoline scaffold to which the tripeptide side chain is attached.

Quantitative Data on the Ergovaline Biosynthesis Pathway

Quantitative data on the ergovaline biosynthesis pathway is crucial for understanding its regulation and for developing targeted strategies for its manipulation. Below are tables summarizing available quantitative data.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Dimethylallyl-tryptophan Synthase from Claviceps purpurea [6]

| Substrate | KM (µM) | Vmax (nmol min-1 mg-1) | Condition |

| DMAPP | 14 | 215 | Metal-free EDTA buffer |

| L-tryptophan | 40 | 215 | Metal-free EDTA buffer |

| DMAPP | 8.0 | 504 | 4 mM CaCl2 |

| L-tryptophan | 17 | 504 | 4 mM CaCl2 |

| DMAPP | 8.0 | 455 | 4 mM MgCl2 |

| L-tryptophan | 12 | 455 | 4 mM MgCl2 |

Gene Expression Levels

The expression of the EAS genes is tightly regulated, with significantly higher expression observed when the fungus is in symbiosis with its host plant (in planta) compared to when it is grown in axenic culture.

Table 2: Qualitative Gene Expression of EAS Cluster Genes in Epichloë festucae (a close relative of E. coenophiala) [3][7]

| Gene | Expression in Axenic Culture | Expression in planta |

| dmaW | Very low/undetectable | High |

| easA | Very low/undetectable | High |

| lpsA | Very low/undetectable | High |

| lpsB | Very low/undetectable | High |

Note: This table represents a qualitative summary based on RT-PCR data. Specific fold-change values from qPCR are not consistently available across all studies.

Ergovaline Concentrations in Tall Fescue

The concentration of ergovaline in Epichloë coenophiala-infected tall fescue varies depending on the plant tissue, environmental conditions, and the specific endophyte strain.

Table 3: Ergovaline Concentrations in Different Tissues of Tall Fescue

| Plant Tissue | Ergovaline Concentration (ppb) | Reference |

| Leaf Sheaths | Generally higher than leaf blades | [8] |

| Leaf Blades | Lower than leaf sheaths | [8] |

| Stems | High, especially during reproductive growth | [9] |

| Seed Heads | Highest concentrations | [9] |

| 0-3 inches from soil | 191 - 1717 | [9] |

| >3 inches from soil | 34 - 807 | [9] |

Table 4: Ergovaline Concentrations in Different Genotypes of Epichloë-infected Tall Fescue in Iran [10]

| Genotype | Mean Ergovaline Concentration (µg/g dry matter) |

| FaEa | 0.24 |

| FaKa | 3.48 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Epichloë coenophiala.

Fungal Isolation and Culture

Objective: To isolate E. coenophiala from infected tall fescue tissue and establish a pure culture.

Materials:

-

Tall fescue plant material (leaf sheaths or pith from inflorescence stem)

-

70% ethanol

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile scalpels and forceps

Procedure:

-

Surface sterilize the tall fescue tissue by immersing it in 70% ethanol for 1 minute, followed by three rinses in sterile distilled water.[11]

-

Aseptically dissect the tissue to expose the inner pith or leaf sheath material.

-

Place small pieces of the inner tissue onto PDA plates.

-

Seal the plates and incubate at 21-25°C in the dark for 2-4 weeks, or until fungal mycelium emerges from the plant tissue.[12]

-

Once fungal growth is established, transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

-

For liquid cultures, inoculate PDB with agar plugs from a pure culture and incubate at 21-25°C with shaking.[12]

Ergovaline Extraction from Tall Fescue

Objective: To extract ergovaline from tall fescue plant material for quantification.

Materials:

-

Lyophilized and ground tall fescue tissue

-

Extraction solvent (e.g., 80% methanol, or a mixture of ammonium carbonate and acetonitrile)

-

Vortex mixer

-

Centrifuge

-

Solid-phase extraction (SPE) columns (optional, for cleanup)

-

Nitrogen evaporator

Procedure (QuEChERS-based method): [10]

-

Weigh 0.5 g of ground plant material into a centrifuge tube.

-

Add 5 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v) extraction solvent.

-

Vortex for 30 seconds and then mix on a rotary mixer for 30 minutes.

-

Add 0.4 g of MgSO₄ and 0.1 g of NaCl, cap, and vortex immediately for 10 seconds, repeating four times over a 10-minute period.

-

Centrifuge at 913 x g for 10 minutes.

-

Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a new tube and evaporate to dryness at 50°C under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 0.5 mL of methanol, vortex, and sonicate for 20 seconds.

-

Transfer the reconstituted sample to a centrifugal filter tube and centrifuge at 8161 x g for 5 minutes.

-

The filtrate is now ready for HPLC analysis.

HPLC-MS/MS Quantification of Ergovaline

Objective: To quantify the concentration of ergovaline in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M aqueous ammonium acetate.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for ergovaline and its epimer, this compound. For ergovaline, a common transition is m/z 534.3 -> 268.2.

-

Quantification: Generate a standard curve using certified ergovaline standards of known concentrations. Calculate the concentration of ergovaline in the samples by comparing their peak areas to the standard curve.

-

Gene Knockout via CRISPR/Cas9

Objective: To create a targeted deletion of a gene in the EAS cluster to study its function.

Materials:

-

E. coenophiala protoplasts

-

Cas9 nuclease

-

Single guide RNAs (sgRNAs) designed to target the gene of interest

-

A plasmid for transient selection (e.g., containing a hygromycin resistance gene)

-

Polyethylene glycol (PEG) solution

Procedure (based on a published method for Epichloë species):

-

Protoplast Preparation: Prepare protoplasts from young mycelia of E. coenophiala by enzymatic digestion of the fungal cell wall.

-

Transformation:

-

Assemble ribonucleoprotein (RNP) complexes by incubating the Cas9 nuclease with the designed sgRNAs.

-

Co-transform the E. coenophiala protoplasts with the RNP complexes and the transient selection plasmid using a PEG-mediated transformation method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

-

Screen the resulting colonies by PCR using primers flanking the target gene to identify transformants with the desired deletion.

-

-

Verification: Confirm the gene deletion by Southern blot analysis.

Southern Blot Analysis

Objective: To confirm the targeted deletion or rearrangement of genes within the EAS cluster.

Materials:

-

Genomic DNA from wild-type and mutant E. coenophiala

-

Restriction enzymes

-

Agarose gel electrophoresis equipment

-

Nylon membrane

-

DNA probe specific to the gene of interest (labeled with a detectable marker, e.g., DIG or 32P)

-

Hybridization buffer and wash solutions

Procedure:

-

DNA Digestion and Electrophoresis: Digest the genomic DNA with one or more restriction enzymes that will produce different sized fragments for the wild-type and mutant alleles. Separate the DNA fragments by agarose gel electrophoresis.

-

Blotting: Transfer the separated DNA fragments from the agarose gel to a nylon membrane.

-

Hybridization: Incubate the membrane with a labeled DNA probe that is homologous to the gene of interest. The probe will bind to the complementary DNA fragments on the membrane.

-

Washing: Wash the membrane to remove any unbound probe.

-

Detection: Detect the labeled probe to visualize the DNA fragments of interest. The size of the detected fragments will indicate whether the gene is present (wild-type) or has been deleted (mutant).

Visualizations

Ergovaline Biosynthesis Pathway

Caption: The core biosynthetic pathway of ergovaline in Epichloë coenophiala.

Experimental Workflow for Gene Knockout and Analysis

Caption: A typical experimental workflow for CRISPR/Cas9-mediated gene knockout in Epichloë coenophiala.

Conclusion

The biosynthesis of ergovaline in Epichloë coenophiala is a complex, multi-step process governed by the EAS gene cluster. This guide has provided a detailed overview of the pathway, including the key genes, enzymes, and intermediates involved. The provided quantitative data, though not exhaustive, offers a basis for understanding the regulation and output of this pathway. The detailed experimental protocols serve as a starting point for researchers aiming to investigate this pathway further. Continued research into the this compound biosynthesis pathway will be crucial for developing strategies to mitigate fescue toxicosis and for harnessing the biotechnological potential of the enzymes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of Epichloë coenophiala within the US: are all tall fescue endophytes created equal? [frontiersin.org]

- 3. A Complex Ergovaline Gene Cluster in Epichloë Endophytes of Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developing robust quantitative PCR primers for comparative biomass analysis of Tall Fescue (Festuca arundinacea) and its Epichloë endophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of dimethylallyl tryptophan synthase from Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. members.afgc.org [members.afgc.org]

- 10. Quantification of ergovaline using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 12. Growth and Characteristics of Two Different Epichloë sinensis Strains Under Different Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Biological Significance of Ergovalinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ergot alkaloids, secondary metabolites produced by fungi of the Epichloë and Claviceps genera, are significant contaminants in agriculture and have diverse pharmacological activities. Ergovaline, a potent vasoconstrictor, is a primary cause of toxicities in livestock grazing endophyte-infected tall fescue. Its biological activity is intrinsically linked to its stereochemistry, particularly its relationship with its C-8 epimer, ergovalinine. Historically considered biologically inactive, recent evidence suggests this compound may possess its own bioactivity and can interconvert with the more potent ergovaline. This guide provides a detailed examination of the stereochemical relationship between ergovaline and this compound, their mechanisms of action, quantitative biological data, and the analytical protocols required for their accurate assessment.

The Stereochemical Relationship: Ergovaline and this compound

Ergot alkaloids are characterized by a tetracyclic ergoline ring system derived from d-lysergic acid.[1] The peptide alkaloids, such as ergovaline, feature a tripeptide side chain attached to this core structure.[1][2] The critical feature distinguishing ergovaline from this compound is the stereochemistry at the C-8 position of the ergoline ring.

-

Ergovaline is the C-8-R-isomer (R-epimer).

-

This compound is the C-8-S-isomer (S-epimer).

These two molecules are diastereomers, specifically epimers, which can interconvert in solution—a process known as epimerization.[1][3] This conversion is influenced by factors such as solvent polarity, pH, and temperature, making it a critical consideration during sample extraction, storage, and analysis, as the ratio of the two epimers can change, potentially altering the perceived toxicity or bioactivity of a sample.[4] While ergovaline is generally considered the more biologically active form, the presence and potential conversion of this compound necessitate its inclusion in analytical assessments.[1][3]

Caption: Logical relationship between ergovaline and its C-8 epimer, this compound.

Biological Significance and Mechanism of Action

The biological effects of ergot alkaloids stem from their structural similarity to biogenic amine neurotransmitters such as serotonin (5-HT), dopamine, and norepinephrine.[1] This allows them to bind to and modulate various G-protein coupled receptors, including serotonergic, dopaminergic, and adrenergic receptors, often with high affinity and slow dissociation rates.[1][5]

Ergovaline (R-epimer): Ergovaline is a potent agonist at several biogenic amine receptors and is recognized as a primary causative agent of fescue toxicosis in livestock, a condition characterized by poor weight gain, reduced fertility, and peripheral vasoconstriction leading to gangrene.[6][7][8] Its most prominent effect is potent and sustained vasoconstriction of peripheral blood vessels.[3][9] This action is mediated primarily through its interaction with 5-HT2A, 5-HT1B/1D, and α-adrenergic receptors on vascular smooth muscle.[1][10] The binding of ergovaline to these receptors can lead to persistent signaling, receptor desensitization, and internalization, disrupting normal vascular tone and blood flow.[8][10]

This compound (S-epimer): For many years, the C-8-S-isomers of ergot alkaloids were considered biologically inactive.[3][11] However, emerging research challenges this assumption. Studies have shown that this compound can be absorbed across intestinal cells at rates similar to ergovaline, suggesting it can enter systemic circulation and potentially contribute to toxic effects.[1][11] While its direct vasoconstrictive potency is significantly lower than that of ergovaline, its ability to epimerize back to the R-form in vivo and its potential for other cytotoxic effects mean its presence cannot be disregarded.[1][11]

Caption: Simplified signaling pathway for ergot alkaloid-induced vasoconstriction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of ergovaline and this compound.

Table 1: Ergovaline Concentrations in Endophyte-Infected Tall Fescue

| Sample Type | Ergovaline Concentration Range (µg/kg or ppb) | Reference |

|---|---|---|

| Tall Fescue Pastures | 288 - 977 | [12][13] |

| Tall Fescue (by population) | 240 - 3,480 | [14] |

| Tall Fescue (pre-biopsy) | 240 - 560 | [10] |

| Tall Fescue Hay (infected) | 497 (mean) |[15] |

Table 2: Ex Vivo Vasoconstrictive Response to Ergopeptines

| Compound | Concentration (M) | Contractile Response (% of Norepinephrine Max) | Tissue Source | Reference |

|---|---|---|---|---|

| Ergovaline | 1 x 10⁻⁵ | 49.2 ± 4.7% | Bovine Lateral Saphenous Vein | [3] |

| Ergovaline | 1 x 10⁻⁴ | 69.6 ± 5.3% | Bovine Lateral Saphenous Vein | [3] |

| Ergotamine | 1 x 10⁻⁵ | 43.7 ± 7.1% | Bovine Lateral Saphenous Vein |[3] |

Table 3: Performance of a Validated QuEChERS-LC-MS/MS Method

| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Reference |

|---|---|---|---|---|---|

| Tall Fescue Seed | 100 | 97.2 | 37 | 100 | [16] |

| Tall Fescue Seed | 1000 | 91.3 | 37 | 100 | [16] |

| Tall Fescue Seed | 2500 | 94.6 | 37 | 100 | [16] |

| Tall Fescue Straw | 100 | 98.1 | 30 | 100 | [16] |

| Tall Fescue Straw | 1000 | 89.6 | 30 | 100 | [16] |

| Tall Fescue Straw | 2500 | 93.4 | 30 | 100 |[16] |

Experimental Protocols

Accurate quantification and bioactivity assessment require robust and validated methodologies. The following sections detail common protocols used in ergovaline research.

Protocol for QuEChERS-Based Extraction from Plant Material

This protocol is adapted from established methods for the extraction of ergot alkaloids from tall fescue seed and straw.[16][17]

-

Sample Homogenization: Mill a representative sample of dried plant material (e.g., 1-2 grams) to a fine powder.

-

Extraction Solvent Addition: Add 10 mL of an acetonitrile-based extraction solvent (e.g., 84:16 acetonitrile/ammonium carbonate solution) to the homogenized sample in a 50 mL centrifuge tube.

-

Shaking: Shake vigorously for 1 hour at room temperature using a horizontal shaker.[18]

-

Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at ≥3000 rpm for 10-15 minutes to pellet solid material.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 1 minute.

-

Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.

-

Sample Preparation for Analysis: Transfer the final cleaned extract, filter through a 0.22 or 0.45 µm syringe filter, and place into an autosampler vial for LC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the separation and quantification of ergovaline and this compound.[16][19][20]

-

Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[21]

-

Mobile Phase:

-

Solvent A: Water with an additive to maintain alkaline pH and aid ionization (e.g., 200 mg/L ammonium carbonate).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient runs from a low percentage of Solvent B (e.g., 5%) to a high percentage (e.g., 65-95%) over several minutes to separate the epimers and other matrix components. A total run time is typically under 5 minutes.[16]

-

Flow Rate: 0.2 - 1.8 mL/min, depending on column dimensions.[3][16]

-

Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for ergovaline and this compound to ensure high selectivity and sensitivity.

Protocol for Ex Vivo Vasoconstriction Bioassay

This protocol describes the use of a multi-wire myograph system to measure the contractile response of isolated blood vessels to ergot alkaloids.[3][5]

-

Tissue Collection: Harvest blood vessels (e.g., bovine lateral saphenous vein) from recently euthanized animals and immediately place them in a cold, oxygenated Krebs-Henseleit physiological buffer.

-

Tissue Preparation: Dissect the vessel into small rings (e.g., 2-3 mm in length), taking care to preserve the endothelium.

-

Mounting: Mount the vessel rings in the chambers of a multi-myograph system containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration and Viability Check: Allow tissues to equilibrate under a baseline tension. Test for viability by inducing a maximal contraction with a high concentration of potassium chloride (KCl) or a reference agonist like norepinephrine.

-

Dose-Response Curve Generation: After washout and return to baseline, add increasing concentrations of the test compound (e.g., ergovaline) to the chambers in a cumulative fashion.

-

Data Recording: Record the isometric tension generated by the vessel ring at each concentration.

-

Data Analysis: Normalize the contractile response at each concentration to the maximal contraction induced by the reference agonist. Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Caption: General experimental workflow for the analysis of ergovaline.

Conclusion and Future Directions

The stereochemistry of this compound is central to its biological relevance. While its R-epimer, ergovaline, is a well-documented and potent toxin, the S-epimer this compound is an important, and perhaps underestimated, component of ergot alkaloid toxicology. The potential for bioactivity and its interconversion with ergovaline highlight the necessity for analytical methods that can accurately and separately quantify both epimers. Future research should focus on further elucidating the specific biological activities of this compound, including its receptor binding profile, metabolic fate, and potential synergistic or antagonistic effects when co-occurring with ergovaline. Such studies will provide a more complete understanding of ergot alkaloid toxicosis and may inform the development of novel therapeutic or mitigating strategies.

References

- 1. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murray State's Digital Commons - Posters-at-the-Capitol: Synthetic Developments Towards Ergovaline [digitalcommons.murraystate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ergovaline stability in tall fescue based on sample handling and storage methods [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 7. Elimination of ergovaline from a grass–Neotyphodium endophyte symbiosis by genetic modification of the endophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergovaline - Wikipedia [en.wikipedia.org]

- 10. Effects of grazing different ergovaline concentrations on vasoactivity of bovine lateral saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Using On-Farm Monitoring of Ergovaline and Tall Fescue Composition for Horse Pasture Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantification of ergovaline using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. emt.oregonstate.edu [emt.oregonstate.edu]

- 17. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Symbiotic Enigma: Ergovaline's Pivotal Role in the Endophyte-Fescue Alliance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The symbiotic relationship between endophytic fungi of the genus Epichloë and fescue grasses (Festuca species) is a finely tuned ecological interaction with profound implications for agriculture and pharmacology. At the heart of this symbiosis lies a complex secondary metabolite: ergovaline. This ergopeptine alkaloid, produced by the fungal endophyte, is the primary agent responsible for both the protective benefits conferred to the host plant and the detrimental effects on grazing livestock, a condition known as fescue toxicosis. This technical guide provides a comprehensive overview of the multifaceted role of ergovaline, detailing the molecular underpinnings of the endophyte-fescue symbiosis, the biosynthetic pathway of ergovaline, its pharmacological effects on mammalian systems, and the experimental methodologies used to investigate these phenomena. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this intricate biological system.

The Endophyte-Fescue Symbiosis: A Molecular Crosstalk

The mutualistic relationship between Epichloë endophytes and fescue is characterized by a sophisticated molecular dialogue that allows the fungus to thrive within the plant's intercellular spaces without triggering a significant defense response from the host[1][2]. The fungus, in turn, provides a suite of benefits to the fescue, including enhanced tolerance to abiotic stresses such as drought and improved resistance to insect and nematode herbivory[3][4].

The maintenance of this mutualism is an active process. The endophyte is known to remodel its cell wall, converting chitin to chitosan via the action of chitin deacetylases, which is thought to help it evade the host's innate immune system[2]. Furthermore, the fungus produces reactive oxygen species (ROS) through a specific NADPH oxidase (NoxA), which is critical for regulating hyphal growth and maintaining a balanced symbiotic interaction[5]. Disruption of these fungal signaling pathways can lead to a breakdown of the mutualism, resulting in antagonistic interactions that are detrimental to the host plant[6][7].

The host plant is not a passive partner in this relationship. While the specific plant-derived signals are still under investigation, it is clear that the host environment profoundly influences fungal gene expression. Genes responsible for the biosynthesis of protective alkaloids, including ergovaline, are highly expressed in planta but are minimally transcribed when the fungus is grown in axenic culture[8]. This indicates a sophisticated regulatory network where the plant signals the endophyte to produce the compounds necessary for their mutual survival and propagation.

References

- 1. Interaction between Grasses and Epichloë Endophytes and Its Significance to Biotic and Abiotic Stress Tolerance and the Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Using On-Farm Monitoring of Ergovaline and Tall Fescue Composition for Horse Pasture Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Endophyte Production of Reactive Oxygen Species is Critical for Maintaining the Mutualistic Symbiotic Interaction Between Epichloë festucae and Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. Epichloë Fungal Endophytes—From a Biological Curiosity in Wild Grasses to an Essential Component of Resilient High Performing Ryegrass and Fescue Pastures - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Properties of Ergovalinine and Ergovaline

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergovaline, a prominent ergot alkaloid produced by endophytic fungi in tall fescue and perennial ryegrass, is a potent vasoconstrictor and the primary causative agent of fescue toxicosis in livestock. Its C-8 epimer, ergovalinine, has historically been considered pharmacologically inactive. This technical guide provides a comprehensive comparison of the known pharmacological properties of ergovaline and its isomer, this compound. By synthesizing available data on their receptor binding affinities, vasoconstrictive effects, and cellular transport, this document aims to offer a detailed resource for researchers, scientists, and drug development professionals. Experimental methodologies for key assays are detailed, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Ergot alkaloids are a complex class of mycotoxins produced by fungi of the genus Claviceps and Epichloë. Among these, ergovaline is of significant interest due to its prevalence in pasture grasses and its potent biological activity. The toxicity of ergovaline is primarily attributed to its interaction with various biogenic amine receptors, leading to a range of physiological effects, most notably vasoconstriction.[1][2]

This compound is the C-8 stereoisomer of ergovaline and is often found alongside ergovaline in nature.[3] While traditionally dismissed as biologically inactive, emerging research suggests that C-8-S isomers of ergot alkaloids may possess some level of pharmacological activity, warranting a more thorough investigation and comparison with their C-8-R counterparts.[4] This guide consolidates the current understanding of the pharmacological profiles of both ergovaline and this compound.

Comparative Pharmacological Data

The following tables summarize the available quantitative data comparing the pharmacological properties of ergovaline and this compound. It is important to note that direct comparative studies on this compound are limited, and much of the information regarding its activity is inferred or qualitative.

| Parameter | Ergovaline | This compound | Reference |

| Vasoconstrictive Potency (Bovine Lateral Saphenous Vein) | Potent vasoconstrictor, with potencies observed at 1 x 10⁻⁸ M.[1] | Generally considered inactive, though direct quantitative comparisons in this assay are scarce. | [1] |

| Uterine Contraction (relative to R-epimer) | N/A (Ergometrine used as reference for this type of assay) | Ergometrinine (S-epimer of ergometrine) showed 3.9% of the uterine contraction activity of ergometrine. This suggests S-epimers may have significantly lower, but not zero, activity in smooth muscle contraction. | [4] |

| Parameter | Ergovaline | This compound | Reference |

| D2 Dopamine Receptor Binding (GH4ZR7 cells) | Kᵢ = 6.9 ± 2.6 nM | Data not available | [5] |

| Inhibition of VIP-stimulated cAMP production (EC₅₀) | 8 ± 2 nM | Data not available | [5] |

| Parameter | Ergovaline | This compound | Reference |

| Intestinal Cell Transport (Caco-2 cells) | Crossed human intestinal cells. | Crossed human intestinal cells at a similar rate to ergovaline.[4] | [4] |

| Cytotoxicity | Toxic to dividing bovine vascular smooth muscle cells and Caco-2 cells. | May contribute to cytotoxicity.[4] |

Experimental Protocols

In Vitro Vasoconstriction Bioassay (Myograph)

This protocol is adapted from methodologies used to assess the vasoconstrictive properties of ergot alkaloids on isolated bovine lateral saphenous veins.[6]

Objective: To determine the concentration-dependent vasoconstrictive effects of ergovaline and this compound.

Materials:

-

DMT610M Multichamber myograph (Danish Myo Technologies)

-

Powerlab/8sp data acquisition system (ADInstruments)

-

Dissecting microscope

-

Bovine lateral saphenous veins, freshly collected

-

Modified Krebs-Henseleit buffer (95% O₂/5% CO₂; pH = 7.4; 37°C)

-

Desipramine and propranolol

-

Norepinephrine (for tissue viability check)

-

Ergovaline and this compound standards

Procedure:

-

Tissue Preparation: Immediately following collection, place bovine lateral saphenous veins in ice-cold Krebs-Henseleit buffer. Under a dissecting microscope, carefully remove excess adipose and connective tissue. Slice the cleaned vein into 2-3 mm cross-sections.

-

Myograph Mounting: Suspend the venous cross-sections horizontally in the 5 mL tissue baths of the multichamber myograph containing oxygenated Krebs-Henseleit buffer at 37°C. The buffer should contain desipramine (3 x 10⁻⁵ M) and propranolol (1 x 10⁻⁶ M) to block catecholamine-neuronal uptake and β-adrenergic receptors, respectively.

-

Equilibration: Allow the tissues to equilibrate to a baseline tension of 1 gram for approximately 1.5 hours.

-

Viability Check: Expose the tissues to a reference dose of norepinephrine (1 x 10⁻⁴ M) to confirm tissue viability and to obtain a reference for normalization of contractile responses.

-

Washout and Re-equilibration: Following the norepinephrine response, wash the tissues with fresh buffer and allow them to return to the 1-gram baseline tension (approximately 45-60 minutes).

-

Cumulative Dose-Response: Add increasing concentrations of ergovaline or this compound to the tissue baths at 15-minute intervals. Record the isometric contractions as grams of tension using the data acquisition system.

-

Data Analysis: Normalize the contractile response data as a percentage of the maximum contraction induced by norepinephrine. Plot the normalized response against the agonist concentration to generate concentration-response curves and determine EC₅₀ values.

Receptor Binding Assay (D2 Dopamine Receptor)

This protocol is a generalized representation based on studies of ergovaline's interaction with D2 dopamine receptors.[5]

Objective: To determine the binding affinity of ergovaline and this compound to D2 dopamine receptors.

Materials:

-

Cell line stably transfected with the D2 dopamine receptor (e.g., GH4ZR7 cells)

-

Radioligand specific for the D2 receptor (e.g., [³H]YM-09151-2)

-

Ergovaline and this compound standards

-

Dopamine (for comparison)

-

Appropriate buffers and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation: Culture the D2 receptor-transfected cells under appropriate conditions. Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

-

Binding Reaction: In a reaction tube, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compounds (ergovaline, this compound, or dopamine).

-

Incubation: Incubate the reaction mixtures to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand. Calculate the inhibition constant (Kᵢ) for each test compound, which represents its binding affinity for the receptor.

Signaling Pathways and Mechanisms of Action

Ergot alkaloids exert their pharmacological effects by interacting with a variety of biogenic amine receptors, including serotonergic (5-HT), dopaminergic (D₂), and adrenergic (α) receptors.[7][8][9] The structural similarity of the ergoline ring to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine allows for these interactions.

Ergovaline is known to act as both an agonist and an antagonist at these receptors, depending on the specific receptor subtype and tissue.[1] For instance, its vasoconstrictive effects are primarily mediated through agonism at 5-HT₂ₐ and α₁-adrenergic receptors in vascular smooth muscle.[7] In contrast, its inhibition of prolactin secretion is due to its agonistic activity at D₂ dopamine receptors in the pituitary gland.

While direct evidence for this compound's interaction with these signaling pathways is lacking, its structural similarity to ergovaline suggests that any potential activity would likely involve the same receptor systems, albeit with potentially much lower affinity or efficacy.

Caption: Generalized signaling pathways for ergovaline and postulated interactions for this compound.

Discussion and Future Directions

The available evidence strongly supports the high pharmacological potency of ergovaline, particularly its vasoconstrictive effects mediated through serotonergic and adrenergic receptors, and its endocrine effects via dopaminergic pathways. In contrast, this compound is largely considered to be pharmacologically inactive. However, the limited number of direct comparative studies and the emerging evidence that S-epimers of other ergot alkaloids possess some biological activity suggest that the role of this compound should not be entirely dismissed.

The finding that this compound can be transported across intestinal cells at a rate similar to ergovaline is significant, as it indicates that it can be absorbed and potentially reach target tissues.[4] Future research should focus on direct, quantitative comparisons of the binding affinities and functional activities of purified ergovaline and this compound at a range of relevant receptor subtypes. Furthermore, investigating the potential for in vivo epimerization of this compound to the more active ergovaline would be crucial for a complete toxicological assessment.

Conclusion

Ergovaline is a potent ergot alkaloid with well-documented pharmacological effects, primarily vasoconstriction and prolactin inhibition, driven by its interaction with biogenic amine receptors. This compound, its C-8 epimer, is considered to have significantly lower or no pharmacological activity. However, the paucity of direct comparative data necessitates further research to definitively characterize the pharmacological profile of this compound and its potential contribution to the overall toxicity of ergot alkaloid exposure. This guide provides a foundational overview for researchers and professionals in the field, highlighting the current state of knowledge and identifying key areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ergovaline stability in tall fescue based on sample handling and storage methods [frontiersin.org]

- 4. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5.3. Myograph—Vasoactivity [bio-protocol.org]

- 7. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of grazing different ergovaline concentrations on vasoactivity of bovine lateral saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Purified Ergovalinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of purified ergovalinine, an ergot alkaloid of significant interest due to its physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the in vitro biological activity of this compound, focusing on its vasoconstrictive, cytotoxic, and receptor-binding properties.

| Parameter | Cell Line/Tissue | Value | Reference(s) |

| IC₅₀ | Bovine Lateral Saphenous Vein | 1.5 x 10⁻¹⁰ M | [1] |

| EC₅₀ | Bovine Lateral Saphenous Vein | ~1 x 10⁻⁸ M | [1] |

| Caption: Table 1 summarizes the in vitro vasoconstrictive activity of this compound. |

| Parameter | Cell Line | Exposure Time | Effect | Reference(s) |

| Cytotoxicity | Caco-2 (undifferentiated) | 24 hours | Reduction to 52-74% of control at 1 x 10⁻⁴ M | [2] |

| Cytotoxicity | Caco-2 (undifferentiated) | 72 hours | Reduction to ~10% of control at 1 x 10⁻⁴ M | [2] |

| Caption: Table 2 outlines the in vitro cytotoxic effects of this compound on Caco-2 cells. |

| Receptor | Ligand | Parameter | Value | Reference(s) |

| Dopamine D2 | [³H]YM-09151-2 | Kᵢ | 6.9 ± 2.6 nM | [3] |

| Dopamine D2 | Vasoactive Intestinal Peptide (VIP) | EC₅₀ (cAMP inhibition) | 8 ± 2 nM | [3] |

| Caption: Table 3 presents the receptor binding affinity and functional activity of this compound at the dopamine D2 receptor. |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay in Caco-2 Cells

This protocol is adapted from established methods for assessing cell viability.[4][5]

Objective: To determine the cytotoxic effect of this compound on Caco-2 cells by measuring the metabolic activity of viable cells.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Purified this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).[2]

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24 or 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Vasoconstriction Assessment using a Multi-Myograph System

This protocol is based on established methods for studying vascular reactivity in vitro.[1][6]

Objective: To quantify the contractile response of isolated blood vessels to purified this compound.

Materials:

-

Bovine lateral saphenous veins[1]

-

Krebs-Henseleit buffer (95% O₂/5% CO₂)

-

Purified this compound

-

Norepinephrine (as a reference vasoconstrictor)

-

Multi-Myograph System

-

Dissection microscope and tools

-

Data acquisition system

Procedure:

-

Tissue Preparation: Obtain fresh bovine lateral saphenous veins and immediately place them in cold Krebs-Henseleit buffer. Under a dissection microscope, carefully remove excess connective and adipose tissue. Cut the vein into 2-3 mm rings.

-

Mounting: Mount the vascular rings in the chambers of the multi-myograph system. The chambers should be filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for 90 minutes under a resting tension of 1 g. During this period, replace the buffer every 15-20 minutes.[1]

-

Viability Check: After equilibration, induce a reference contraction by adding a high concentration of norepinephrine (e.g., 1 x 10⁻⁴ M) to ensure tissue viability. Wash the tissues until they return to baseline tension.

-

Dose-Response Curve: Add increasing concentrations of purified this compound (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁴ M) to the chambers in a cumulative manner, allowing the response to stabilize between additions (typically 15 minutes).[1]

-

Data Recording: Continuously record the isometric tension generated by the vascular rings throughout the experiment.

-

Data Analysis: Normalize the contractile responses to the maximum contraction induced by norepinephrine. Plot the normalized response against the logarithm of the this compound concentration to determine the EC₅₀ value.

Dopamine D2 Receptor Binding Assay

This protocol is a generalized radioligand binding assay for determining the affinity of this compound for the D2 dopamine receptor.[3][7][8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the dopamine D2 receptor (e.g., from GH4ZR7 cells)[3]

-

Radioligand specific for the D2 receptor (e.g., [³H]YM-09151-2)[3]

-

Purified this compound

-

Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of cell membrane preparation

-

50 µL of this compound at various concentrations or buffer (for total binding) or non-specific binding control.

-

50 µL of the radioligand at a concentration near its Kₔ.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of a non-labeled D2 antagonist.

-

Specific Binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the resulting sigmoidal curve.

-

Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

Caption: this compound-induced 5-HT2A receptor signaling via the Gq pathway.

Caption: this compound's inhibitory effect on cAMP production via the Gi pathway.

Caption: General experimental workflow for in vitro characterization.

References

- 1. Ergovaline-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergovaline toxicity on Caco-2 cells as assessed by MTT, alamarBlue, and DNA assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. reprocell.com [reprocell.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Ergot Alkaloid Isomers: A Historical and Technical Perspective

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of complex nitrogenous compounds produced by fungi of the Claviceps genus, have a storied history intertwined with human health, from devastating epidemics of ergotism to the development of crucial pharmaceuticals. These molecules, built upon a tetracyclic ergoline ring system, exhibit a wide range of pharmacological activities, primarily through their interaction with serotonergic, dopaminergic, and adrenergic receptors. A pivotal moment in the scientific understanding of these compounds was the discovery of their isomerism, a breakthrough that explained inconsistencies in their observed biological effects and paved the way for the isolation and development of specific, therapeutically valuable agents. This technical guide provides a historical perspective on the discovery of ergot alkaloid isomers, detailing the experimental protocols that enabled their separation and characterization, and presenting the quantitative data that defined their distinct properties.

The Dawn of Ergot Chemistry: Stoll and the Isolation of Ergotamine

The modern era of ergot research was inaugurated by the Swiss chemist Arthur Stoll at Sandoz laboratories. In 1918, Stoll successfully isolated the first chemically pure, crystalline ergot alkaloid, which he named ergotamine.[1][2] This achievement was a significant leap forward from the impure, amorphous mixtures like "ergotoxine" that had been previously described.[1] Stoll's success was not only in the isolation itself but also in the development of a gentle extraction method designed to prevent the degradation of the native alkaloids within the fungal sclerotia.[3]

However, a puzzle soon emerged. Preparations of ergotamine and other isolated alkaloids often exhibited variable physiological activity and physical properties. This inconsistency hinted that these crystalline substances were not single entities but mixtures of closely related compounds. The key to this puzzle lay in the concept of isomerism.

The Revelation of Isomerism: The "-ine" and "-inine" Pairs

Further research, notably by Stoll and his brilliant collaborator Albert Hofmann, revealed that ergot alkaloids naturally exist as pairs of stereoisomers. Specifically, they were identified as epimers, differing in the spatial configuration at the C-8 position of the ergoline ring.[4] This subtle structural difference gives rise to two distinct series of alkaloids:

-

The levorotatory (-) isomers, which were found to be the primary pharmacologically active forms. These were given the suffix "-ine" (e.g., ergotamine).[4][5]

-

The dextrorotatory (+) isomers, which showed significantly lower biological activity. These were designated with the suffix "-inine" (e.g., ergotaminine).[4][5]

These C-8 epimers can interconvert, particularly in solution, which explained the variable results that had plagued early researchers.[4] The discovery and separation of these isomer pairs were crucial for developing ergot-based drugs with consistent and predictable therapeutic effects.

Experimental Protocols: The Separation and Characterization of Isomers

The separation of these closely related isomers in the early 20th century was a significant technical challenge, relying on subtle differences in their physicochemical properties. The methodologies developed by Stoll and his contemporaries laid the groundwork for future alkaloid chemistry.

Protocol 1: Stoll's Method for Extraction and Fractional Crystallization

This protocol provides a generalized description of the principles used by Arthur Stoll for the initial isolation and separation of ergot alkaloid isomers.

Objective: To extract a crude mixture of ergot alkaloids from Claviceps purpurea sclerotia and subsequently separate the "-ine" and "-inine" isomer pairs based on differential solubility.

Methodology:

-

Defatting and Initial Extraction:

-

Powdered ergot sclerotia are first defatted by exhaustive extraction with a non-polar solvent like petroleum ether to remove oils and lipids.[6]

-

The defatted material is then treated with a weakly acidic solution (e.g., containing aluminum sulfate) to form salts of the basic alkaloids, rendering them insoluble in organic solvents while allowing other impurities to be washed away.[3]

-

-

Liberation and Crude Extraction:

-

Fractional Crystallization:

-

The organic solvent containing the crude alkaloid mixture is concentrated in vacuo at low temperatures to prevent isomerization.

-

The separation of isomers is achieved by exploiting their differential solubility in solvents like methanol, ethanol, or acetone.[3] For instance, ergotamine is slightly soluble in lower aliphatic alcohols, whereas its isomer, ergotaminine, is described as being much less soluble or hardly soluble in the same solvents.[3][7]

-

By carefully controlling the concentration and temperature of the solution, the less soluble "-inine" isomer (e.g., ergotaminine) is induced to crystallize out first.

-

The more soluble "-ine" isomer (e.g., ergotamine) remains in the mother liquor and can be recovered and purified through subsequent crystallization steps, often from a different solvent system (e.g., aqueous acetone).[3]

-

Protocol 2: Characterization by Polarimetry

The discovery of the opposing optical rotation of the isomer pairs was the definitive proof of their distinct nature. Polarimetry was the key analytical tool used to characterize and differentiate the separated "-ine" and "-inine" forms.

Objective: To measure the specific rotation of a purified ergot alkaloid isomer to confirm its identity.

Methodology:

-

Sample Preparation: A precise concentration of the purified alkaloid (e.g., 0.5 g/100 mL) is prepared in a suitable solvent, typically chloroform or pyridine.

-

Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).

-

Analysis: Monochromatic plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample. The angle (α) to which the plane of light is rotated is measured.

-

Calculation of Specific Rotation ([(\alpha)]): The specific rotation is calculated using the formula: [(\alpha)] = (\alpha) / (l × c) where:

-

(\alpha) is the observed rotation angle.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

-

Interpretation: A negative value (levorotatory) indicates an "-ine" isomer, while a large positive value (dextrorotatory) confirms an "-inine" isomer.

Quantitative Data Presentation

The distinct physical properties of the ergot alkaloid epimers were fundamental to their discovery and separation. The following tables summarize key quantitative data for representative isomer pairs.

Table 1: Optical Properties of Ergot Alkaloid Isomers

| Alkaloid Pair | Isomer | Specific Rotation ([(\alpha)]D) | Solvent |

| Ergotamine / Ergotaminine | Ergotamine | -160° | Chloroform[8] |

| Ergotaminine | +369° (at 20°C) | Chloroform[7] | |

| Ergocristine / Ergocristinine | Ergocristine | -183° (at 20°C) | Chloroform[9] |

| Ergocristinine | +366° (at 20°C) | Chloroform[9] |

This table clearly illustrates the opposing and significant differences in optical rotation that were critical for the characterization of the C-8 epimers.

Table 2: Physical and Solubility Properties of Ergot Alkaloid Isomers

| Isomer | Melting Point (°C) | Solubility (Qualitative) |

| Ergotamine | ~213 (decomposes)[8] | Slightly soluble in ethanol and water.[10] |

| Ergotaminine | 241 - 243 (decomposes)[7] | Much less soluble than ergotamine; soluble in ~1000 parts boiling alcohol.[7] |

| Ergocristine | ~155 - 175 (decomposes)[9][11] | Slightly soluble in ethanol and acetone; insoluble in water.[9] |

This table highlights the differences in melting points and, crucially, the solubility profiles that enabled the separation of the isomers through fractional crystallization.

Visualizing Historical and Biological Concepts

Diagrams are essential for understanding the workflow of discovery and the biological implications of isomerism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ergocristinine | C35H39N5O5 | CID 7067483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3276972A - Process for the preparation of ergotamine and ergotaminine in submerged culture and under aerobic conditions - Google Patents [patents.google.com]

- 4. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergotaminine [drugfuture.com]

- 8. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Ergocristine | 511-08-0 | FE22781 | Biosynth [biosynth.com]

Ergovalinine: A Potential Biomarker for Fescue Toxicosis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fescue toxicosis, a condition of significant economic impact on the livestock industry, is caused by the consumption of tall fescue grass infected with the endophyte Epichloë coenophiala. This endophyte produces a suite of ergot alkaloids, with ergovaline being the most prominent and toxicologically significant. Ergovaline readily epimerizes to ergovalinine, and the presence and concentration of these compounds in biological matrices are under investigation as potential biomarkers for diagnosing and monitoring fescue toxicosis. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing the underlying physiological mechanisms, analytical methodologies for its detection, and relevant quantitative data from scientific literature.

Introduction to Fescue Toxicosis and Ergot Alkaloids

Fescue toxicosis manifests in livestock through a variety of clinical signs, including reduced feed intake, poor weight gain, elevated body temperature, rough hair coat, and reproductive issues such as agalactia and prolonged gestation.[1][2] The causative agents are ergot alkaloids produced by the fungal endophyte Epichloë coenophiala, which exists in a symbiotic relationship with tall fescue (Lolium arundinaceum).[3][4] This relationship benefits the plant by conferring resistance to pests and environmental stressors.[4]

The primary class of toxins responsible for fescue toxicosis are the ergopeptine alkaloids, with ergovaline accounting for 84-97% of this fraction.[5][6] Ergovaline is a potent vasoconstrictor and shares structural similarity with biogenic amines like dopamine and serotonin, allowing it to interact with their respective receptors and disrupt normal physiological processes.[7][8][9]

Ergovaline can undergo epimerization at the C-8 position to form its diastereomer, this compound.[10] This conversion can occur during extraction, storage, and potentially in vivo.[10][11] While ergovaline is considered the more biologically active form, the presence of this compound is an important analytical consideration and may hold diagnostic value.

Pathophysiology of Fescue Toxicosis: The Role of Ergovaline

The clinical signs of fescue toxicosis are primarily attributed to the interaction of ergovaline with various receptor systems.

Vasoconstriction

A hallmark of fescue toxicosis is peripheral vasoconstriction, which leads to reduced blood flow to extremities.[6][12] This can result in conditions like "fescue foot," characterized by gangrenous necrosis of the hooves, tail, and ears, particularly in cold weather.[2][13] Ergovaline induces vasoconstriction by acting as an agonist at α-adrenergic and serotonergic (5-HT) receptors on vascular smooth muscle.[7][12] Specifically, the 5-HT2A receptor is a key mediator of ergovaline-induced vasoconstriction in bovine vasculature.[9]

Prolactin Suppression

Ergovaline is a potent dopamine D2 receptor agonist.[14][15][16] The anterior pituitary gland's lactotroph cells, which are responsible for prolactin secretion, are regulated by dopamine. By stimulating D2 receptors, ergovaline inhibits the release of prolactin.[17][18] Suppressed serum prolactin is a consistent and widely accepted biomarker for fescue toxicosis.[19] This reduction in prolactin can lead to agalactia (lack of milk production) in mares and reduced milk production in cattle.[1][20]

This compound as a Biomarker

While ergovaline is the primary toxicant, its instability and rapid metabolism can make direct measurement challenging. This compound, being a direct epimer, is often present alongside ergovaline in biological samples. Therefore, the combined measurement of ergovaline and this compound ("total ergovaline") is often utilized in diagnostic and research settings to provide a more accurate assessment of exposure.[10][21] The presence of this compound and other ergot alkaloid metabolites in urine and plasma can serve as sensitive indicators of recent exposure to toxic fescue.[22]

Quantitative Data

The following tables summarize key quantitative data related to ergovaline concentrations and their physiological effects.

Table 1: Ergovaline Concentrations in Tall Fescue

| Sample Type | Ergovaline Concentration (ppb, DM basis) | Reference |

| Endophyte-Infected Tall Fescue | 100 - 500 (typical) | [2] |

| Endophyte-Infected Tall Fescue | >200 (considered toxic) | [2] |

| Endophyte-Infected Tall Fescue Hay (FE+) | 497 ± 52 | [23] |

| Endophyte-Free Tall Fescue Hay (FE-) | <5 | [23] |

| Total Ergot Alkaloids in E+ Pastures | 1,543 (average) | [1] |

Table 2: Physiological Effects of Ergovaline in Livestock

| Species | Effect | Dosage/Concentration | Reference |

| Cattle | Reduced Milk Production | Grazing toxic fescue | [1] |

| Cattle | Reduced Pregnancy Rates | Grazing toxic fescue | [1] |

| Horses (Mares) | Agalactia, Prolonged Gestation | Grazing toxic fescue | [1] |

| Steers | Suppressed Serum Prolactin | High endophyte fescue | [17] |

| Ewes | Decreased Hay Consumption and Body Weight | 497 µg/kg DM ergovaline | [23] |

Experimental Protocols

Analysis of Ergovaline and this compound in Plant Material and Biological Samples

The most common analytical methods for the quantification of ergovaline and this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[24][25]

5.1.1. Sample Preparation and Extraction

-

Plant Material (Tall Fescue):

-

Collect tall fescue tillers at the soil surface and immediately place them on ice for transport.[21]

-

Freeze samples in liquid nitrogen and mill to a fine powder.[26]

-

Extract the alkaloids using a solvent mixture, commonly acetonitrile and ammonium carbonate solution.[25]

-

The extract is then purified using solid-phase extraction (SPE) columns, such as a Mycosep 150 Ergot push-through column, to remove interfering matrix components.[25]

-

-

Biological Samples (Serum, Urine):

-

Collect blood via jugular venipuncture and centrifuge to separate serum.

-

Urine can be collected via standard methods.

-

Extraction procedures for biological fluids often involve protein precipitation followed by solid-phase extraction.

-

5.1.2. Chromatographic Separation and Detection

-

HPLC-FLD:

-

Reversed-phase HPLC is typically used for separation.[27]

-

Mobile phases often consist of mixtures of acetonitrile or methanol and water with additives like ammonium carbonate to maintain an alkaline pH, which improves the stability and separation of the epimers.[27]

-

Fluorescence detection is employed due to the native fluorescence of ergot alkaloids.

-

-

LC-MS/MS:

-

Provides higher sensitivity and selectivity compared to HPLC-FLD.[24]

-

Ultra-Performance Liquid Chromatography (UPLC) can be used for rapid separation.[25]

-

Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for specific detection and quantification of ergovaline and this compound.

-

In Vitro Vasoconstriction Assay

-

Tissue Preparation:

-

Segments of bovine lateral saphenous veins or mesenteric arteries are collected from healthy animals.

-

Vessels are cleaned of surrounding connective tissue and cut into rings.

-

-

Experimental Setup:

-

Vessel rings are suspended in a tissue bath or myograph containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The rings are attached to a force transducer to record isometric contractions.

-

-

Procedure:

-

After an equilibration period, the viability of the tissue is tested with a contracting agent (e.g., potassium chloride).

-

Cumulative concentration-response curves are generated by adding increasing concentrations of ergovaline or other test compounds.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Fescue Toxicosis.

Caption: Analytical Workflow for Ergovaline.

Caption: Ergovaline-Induced Vasoconstriction Pathway.

Conclusion

This compound, in conjunction with its epimer ergovaline, serves as a crucial biomarker for the diagnosis and investigation of fescue toxicosis. The pathophysiological effects of ergovaline, primarily vasoconstriction and prolactin suppression, are directly linked to its interaction with dopaminergic and serotonergic receptors. Accurate quantification of ergovaline and this compound in feed and biological samples is essential for managing fescue toxicosis and for the development of potential therapeutic interventions. The methodologies and data presented in this guide provide a technical foundation for researchers, scientists, and drug development professionals working to mitigate the impact of this economically important livestock disease.

References

- 1. ext.vt.edu [ext.vt.edu]

- 2. Fescue Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Impact of Low-Level Ergot Alkaloids and Endophyte Presence in Tall Fescue Grass on the Metabolome and Microbiome of Fall-Grazing Steers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Fescue Toxicosis" by Michelle Arnold, Cynthia Gaskill et al. [uknowledge.uky.edu]

- 5. Frontiers | Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Ergovaline, an endophytic alkaloid. 1. Animal physiology and metabolism | Animal Production Science | ConnectSci [connectsci.au]

- 9. academic.oup.com [academic.oup.com]

- 10. Ergovaline stability in tall fescue based on sample handling and storage methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Endophyte-associated ergot alkaloids | McGraw Hill's AccessScience [accessscience.com]

- 13. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Ergoline - Wikipedia [en.wikipedia.org]

- 16. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selected hormonal changes with summer fescue toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. txjanr.agintexas.org [txjanr.agintexas.org]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. Using On-Farm Monitoring of Ergovaline and Tall Fescue Composition for Horse Pasture Management [mdpi.com]

- 22. Integrative interactomics applied to bovine fescue toxicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ergovaline in tall fescue and its effect on health, milk quality, biochemical parameters, oxidative status, and drug metabolizing enzymes of lactating ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Ergovaline stability in tall fescue based on sample handling and storage methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Conversion of Ergovaline to Ergovalinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of ergovaline to its epimer, ergovalinine. The document elucidates the chemical nature of this transformation, distinguishes it from enzymatic degradation, and presents relevant quantitative data, experimental protocols, and signaling pathways.

Core Concepts: Epimerization vs. Enzymatic Degradation

The conversion of ergovaline to this compound is a spontaneous, reversible chemical process known as epimerization . This is a type of isomerization where the configuration of a single chiral center in a molecule containing multiple chiral centers is inverted. In the case of ergopeptine alkaloids, this occurs at the C-8 position of the lysergic acid moiety.[1]

It is crucial to distinguish this from enzymatic degradation. While there is no evidence of a specific enzyme that catalyzes the epimerization of ergovaline to this compound, there is significant research on the enzymatic degradation of ergovaline by microorganisms, particularly in the rumen of livestock.[2][3] This degradation involves the breakdown of the ergovaline molecule into less toxic or non-toxic compounds and is a separate process from the interconversion between the two epimers.

-

Ergovaline : The C-8R epimer, generally considered the more toxic form.

-

This compound : The C-8S epimer, which is less toxic.

The epimerization process is influenced by several factors, including pH, temperature, and the solvent in which the alkaloids are dissolved.[4][5][6][7]

Quantitative Data on Ergovaline Epimerization

The reversible nature of the epimerization means that a solution of either pure ergovaline or this compound will eventually form an equilibrium mixture of both epimers. The rate at which this equilibrium is reached and the final ratio of the two epimers are dependent on the surrounding conditions.

Table 1: Effect of pH on Ergovaline-Ergovalinine Equilibrium at 37°C

| pH | Matrix | Time to Equilibrium (approx.) | % Ergovaline at Equilibrium | Reference |

| 3.0 | 0.1 M Phosphate Buffer | Not specified | Not specified | [4][5][7] |

| 7.5 | 0.1 M Phosphate Buffer | ~11 hours | 59.4% | [8] |

| 9.0 | 0.1 M Phosphate Buffer | Not specified | Not specified | [4][5][7] |

Note: The epimerization rates resemble first-order kinetics in phosphate buffers at pH 7.5 and 9.0.[4][5][7]